molecular formula C22H27N3O5S B2910100 N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-83-4

N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2910100
CAS No.: 872862-83-4
M. Wt: 445.53
InChI Key: FARWGVPDEUYCHB-UHFFFAOYSA-N
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Description

“N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The compound features a complex structure with functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of an appropriate amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions.

    Tosylation: The oxazinan ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Oxalamide Formation: The final step involves the reaction of the tosylated oxazinan derivative with oxalyl chloride and 2-methylbenzylamine under anhydrous conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions could target the oxalamide moiety, potentially converting it to the corresponding amine.

    Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxalamide moiety may facilitate binding through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar compounds include other oxalamides and tosylated derivatives. Compared to these, “N1-(2-methylbenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide” may offer unique properties such as enhanced stability or specific reactivity due to its distinct structure.

List of Similar Compounds

  • N1-(2-methylbenzyl)-N2-(tosylmethyl)oxalamide
  • N1-(benzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-(2-methylbenzyl)-N2-(oxalamide)

Properties

IUPAC Name

N'-[(2-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-8-10-19(11-9-16)31(28,29)25-12-5-13-30-20(25)15-24-22(27)21(26)23-14-18-7-4-3-6-17(18)2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARWGVPDEUYCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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